

Physical Properties & Characterization of Spiro[fluorene-9,2'-oxirane]

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Compound of Interest

Compound Name: Spiro[fluorene-9,2'-oxirane]

CAS No.: 167-03-3

Cat. No.: B13576845

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Executive Summary

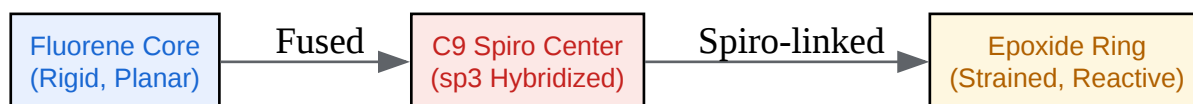
Spiro[fluorene-9,2'-oxirane] (also known as 9-methylene-9H-fluorene oxide or fluorene spiro-epoxide) is a strained spirocyclic ether. It serves as a "gateway" molecule for generating complex spiro-architectures, most notably spiro[fluorene-9,9'-xanthene] (SFX) derivatives used in OLEDs and perovskite solar cells. In pharmaceutical research, it acts as a privileged scaffold precursor for synthesizing spiro-fused heterocyclic drugs with antitumor and antidiabetic potential.

Chemical Identity & Structural Analysis

Property	Detail
IUPAC Name	Spiro[fluorene-9,2'-oxirane]
Common Synonyms	9-Methylene-9H-fluorene oxide; Fluorene spiro-epoxide; 9,9'-Epoxyfluorene
CAS Number	167-03-3
Molecular Formula	C ₁₄ H ₁₀ O
Molecular Weight	194.23 g/mol
SMILES	C12=CC=CC=C1C3(CO3)C4=CC=CC=C24
Structural Feature	Contains a highly strained three-membered epoxide ring spiro-fused to a rigid fluorene core. [1]

Structural Visualization

The following diagram illustrates the core spiro-connectivity and the reactive epoxide "handle" perpendicular to the fluorene plane.



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Caption: Structural logic of **spiro[fluorene-9,2'-oxirane]**, highlighting the orthogonal arrangement of the epoxide ring relative to the fluorene plane.

Physical Properties

Thermodynamic & Physical Constants

- Physical State: White to off-white crystalline solid.
- Melting Point: Typically 50–55 °C (Note: Values may vary based on purity; often used immediately after synthesis due to stability).

- Density: Calculated approx. 1.28 g/cm³.
- Refractive Index: Calculated approx. 1.67.

Solubility Profile

- Soluble: Dichloromethane (DCM), Chloroform (CHCl₃), Tetrahydrofuran (THF), Ethyl Acetate, Toluene.
- Insoluble: Water, Methanol (low solubility), Hexanes (low solubility, often used for precipitation).
- Partition Coefficient (LogP): ~3.2 (Predicted), indicating high lipophilicity suitable for organic electronic layers.

Synthesis & Characterization Protocol

The industry-standard synthesis utilizes the Corey-Chaykovsky reaction, which converts fluorenone into the spiro-epoxide using a sulfur ylide.

Experimental Workflow

- Reagents: 9-Fluorenone, Trimethylsulfonium iodide (Me₃SI), Potassium tert-butoxide (t-BuOK) or Sodium hydride (NaH).
- Solvent: Dimethyl sulfoxide (DMSO) or THF/DMSO mixture.
- Conditions: Reaction is typically run at room temperature or slightly elevated (50–60 °C) under inert atmosphere (N₂).
- Workup: Quench with water, extract with DCM, wash with brine, dry over MgSO₄.
- Purification: Recrystallization from Ethanol/Hexane or flash column chromatography (Silica gel, Hexane/EtOAc).

Spectral Characterization (NMR)

The purity of the solid is validated via

¹H NMR, characterized by the disappearance of the carbonyl signal and appearance of the epoxide methylene protons.

Nucleus	Chemical Shift (, ppm)	Multiplicity	Assignment
¹ H NMR	7.60 – 7.70	Multiplet (2H)	Fluorene Aromatic (C4, C5)
	7.20 – 7.45	Multiplet (6H)	Fluorene Aromatic (C1-3, C6-8)
	3.58	Singlet (2H)	Epoxide -CH ₂ - (Diagnostic Peak)
¹³ C NMR	140.0 – 145.0	-	Aromatic Quaternary Carbons
	120.0 – 129.0	-	Aromatic CH
	65.5	-	Spiro Quaternary Carbon (C9)
	56.8	-	Epoxide Methylene (-CH ₂ -)

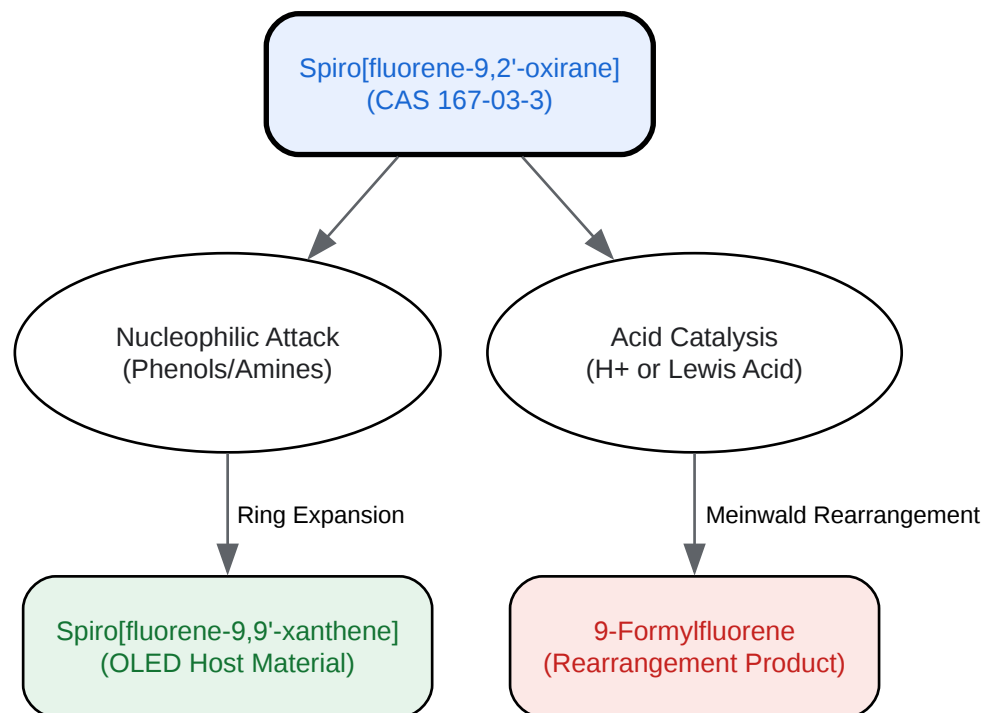
Reactivity & Handling

The high ring strain of the spiro-epoxide makes it a versatile electrophile. However, this also imposes strict handling requirements to prevent spontaneous rearrangement or polymerization.

Key Reaction Pathways

- **Nucleophilic Ring Opening:** Attacks by phenols, amines, or thiols at the less hindered methylene carbon lead to ring opening. This is the primary route to Spiro[fluorene-9,9'-xanthene] (SFX).
- **Acid-Catalyzed Rearrangement:** In the presence of Lewis acids (e.g., BF₃·OEt₂) or protic acids, the epoxide rearranges to 9-formylfluorene (aldehyde) or 9-phenanthrol.

Reactivity Diagram



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Caption: Divergent reaction pathways: Nucleophilic attack yields functional spiro-materials, while acid catalysis triggers rearrangement.

Handling & Storage Protocols

- Storage: Store at 2–8 °C (Refrigerated) under inert gas (Argon/Nitrogen).
- Stability: Moisture sensitive. Prolonged exposure to air/acidic moisture can induce rearrangement to the aldehyde (detected by CHO peak at ~9.8 ppm in NMR).
- Safety: Irritant.[2] Wear gloves and safety glasses. Avoid inhalation of dust.

Applications in Research

Drug Development

- Scaffold Synthesis: Used to synthesize spiro-oxindoles and spiro-pyrrolidines, which are pharmacophores found in anti-cancer (MDM2 inhibitors) and anti-viral agents.

- Bio-isosteres: The spiro-linkage provides a rigid 3D orientation, improving metabolic stability and receptor selectivity compared to flat aromatic systems.

Material Science (Optoelectronics)

- Hole Transport Materials (HTM): Precursor to Spiro-OMeTAD analogs.
- OLED Hosts: Converted to SFX derivatives to create high-triplet-energy host materials for blue phosphorescent OLEDs.

References

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Sources

- 1. Battery grade 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropylether (TTE) [sigmaaldrich.com]
- 2. Tungsten trioxide - Wikipedia [en.wikipedia.org]

- To cite this document: BenchChem. [Physical Properties & Characterization of Spiro[fluorene-9,2'-oxirane]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13576845/docs#physical-properties-characterization-of-spiro-fluorene-9-2-oxirane>]

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